

Methyltetrazine-PEG4-SS-NHS Ester: A Technical Guide to a Versatile Bioconjugation Reagent

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-SS-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Methyltetrazine-PEG4-SS-NHS ester**, a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document outlines its physicochemical properties, detailed experimental protocols for its application, and visual representations of the associated chemical processes.

Core Properties and Data Presentation

Methyltetrazine-PEG4-SS-NHS ester is a valuable tool in bioconjugation due to its unique combination of a methyltetrazine moiety, a polyethylene glycol (PEG) spacer, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester. The methyltetrazine group facilitates a highly efficient and bioorthogonal "click chemistry" reaction with trans-cyclooctene (TCO) groups. The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate, mitigating aggregation.^{[1][2]} The NHS ester allows for covalent attachment to primary amines on biomolecules, while the disulfide bond offers a cleavable linkage under reducing conditions. This reagent is frequently employed in the synthesis of ADCs.^[3]

Property	Value	Source
Molecular Formula	C31H43N7O10S2	[4]
Molecular Weight	737.84 g/mol	[4]
Appearance	Red oil	[4]
Purity	>95%	[4]
Solubility	Soluble in MeOH, DMF, and DMSO. A 10 mM solution can be prepared in DMSO.	[4]
Storage	Store at -20°C	[4]

Caption: Physicochemical properties of **Methyltetrazine-PEG4-SS-NHS ester**.

Experimental Protocols

The following protocols provide a general framework for the use of **Methyltetrazine-PEG4-SS-NHS ester** in the labeling of proteins, such as antibodies. Optimization may be required for specific applications.

Preparation of Reagents

- **Protein Solution:** Prepare the protein (e.g., antibody) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. The buffer should be at a pH of 7.2-8.5 for optimal NHS ester reactivity.
- **Methyltetrazine-PEG4-SS-NHS Ester Stock Solution:** Immediately before use, dissolve the **Methyltetrazine-PEG4-SS-NHS ester** in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

Protein Labeling Procedure

- **Molar Excess Calculation:** Determine the desired molar excess of the **Methyltetrazine-PEG4-SS-NHS ester** to the protein. A common starting point is a 10- to 20-fold molar excess.

- **Reaction Incubation:** Add the calculated volume of the **Methyltetrazine-PEG4-SS-NHS ester** stock solution to the protein solution. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
- **Quenching:** To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Protein

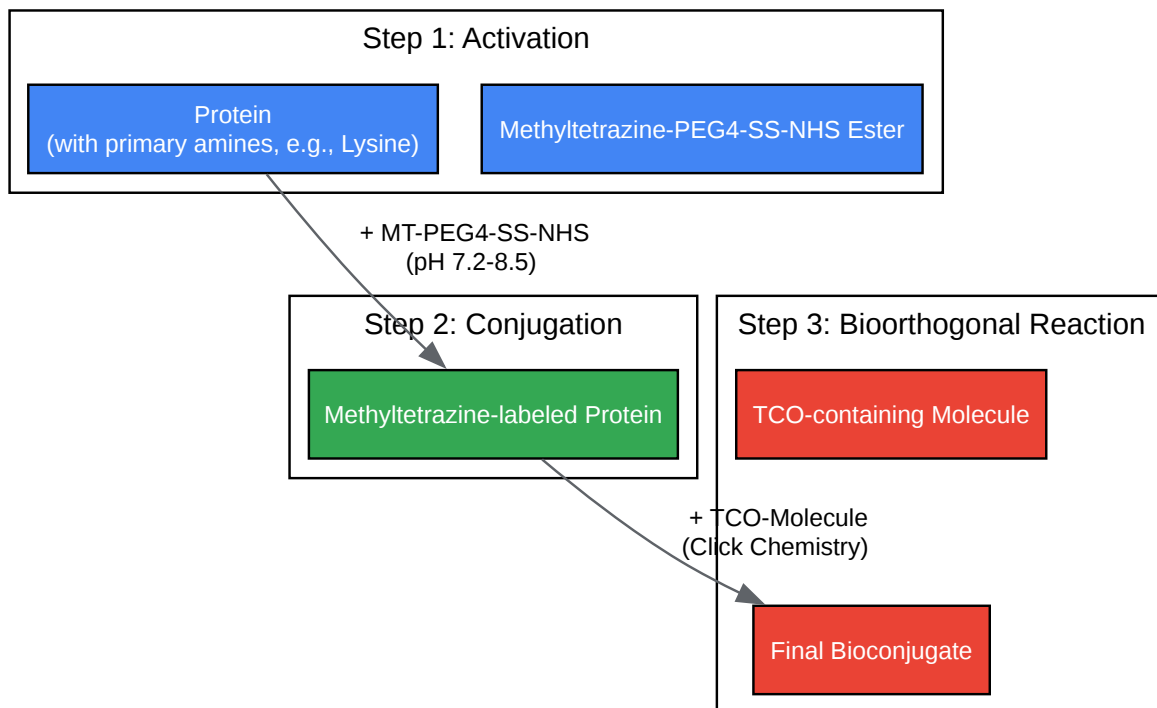
- **Size-Exclusion Chromatography:** To remove unreacted crosslinker and quenching buffer, purify the labeled protein using a desalting column or size-exclusion chromatography (SEC) equilibrated with the desired storage buffer (e.g., PBS).
- **Dialysis/Buffer Exchange:** Alternatively, the labeled protein can be purified by dialysis or buffer exchange against the desired storage buffer.

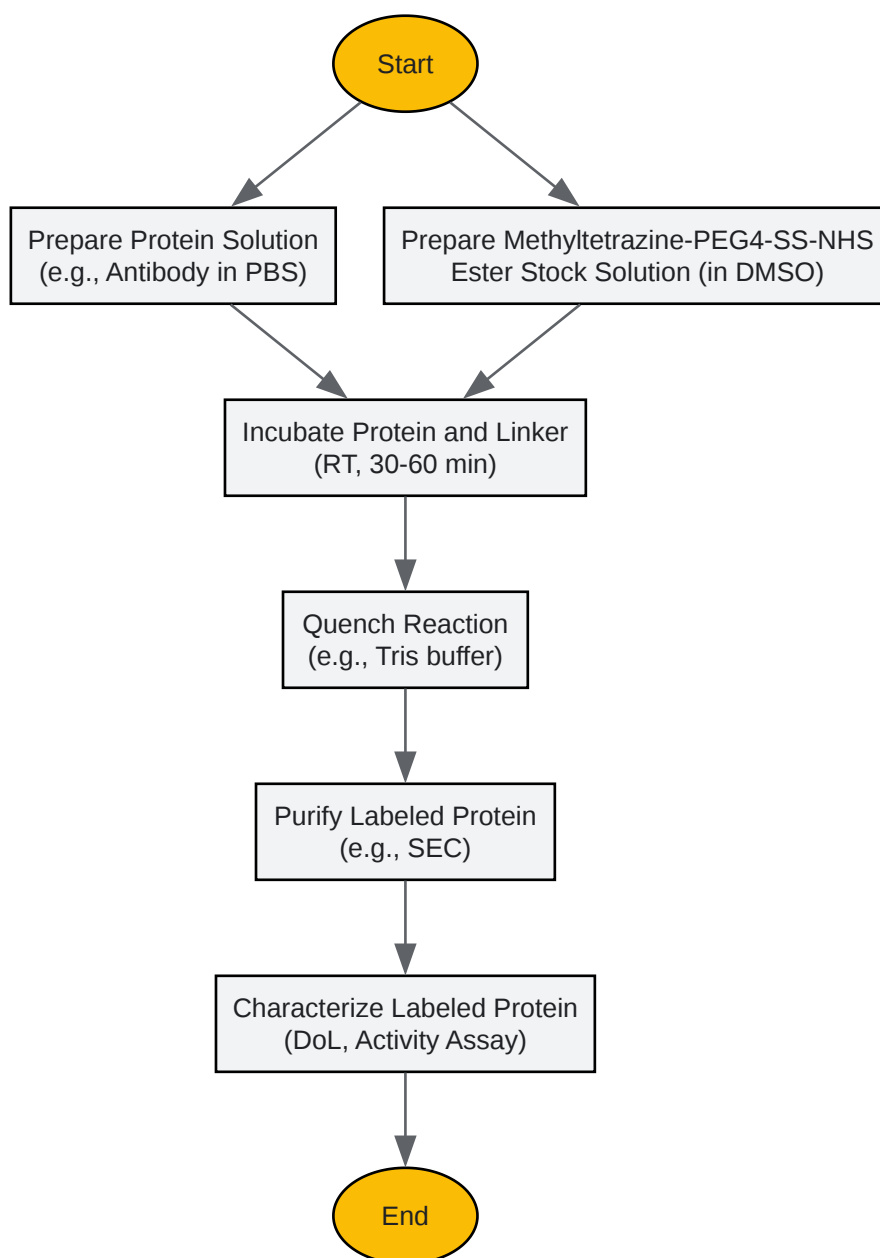
Characterization of the Labeled Protein

- **Degree of Labeling (DoL):** The DoL, representing the average number of crosslinker molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the methyltetrazine group (around 520 nm).
- **Functional Activity:** Assess the biological activity of the labeled protein to ensure that the conjugation process has not compromised its function.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the reaction scheme and a typical experimental workflow.





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